molecular formula C13H20N2O6 B2911865 5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid CAS No. 1025063-22-2

5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid

Cat. No.: B2911865
CAS No.: 1025063-22-2
M. Wt: 300.311
InChI Key: DXAXTJRLKZDRLN-UHFFFAOYSA-N
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Description

5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid is a complex organic compound with the molecular formula C13H20N2O6 and a molecular weight of 300.31 g/mol . This compound is known for its unique structure, which includes a piperazine ring and multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of ethyl 2-oxoacetate with piperazine to form an intermediate, which is then further reacted with glutaric anhydride under controlled conditions to yield the final product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and compounds with similar functional groups. Examples include:

  • 1-(2-Ethoxy-2-oxoethyl)piperazine
  • 5-(2-Oxoethyl)-3-oxo-1-piperazinylpentanoic acid

Uniqueness

What sets 5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid apart is its unique combination of functional groups and its specific structural configuration

Properties

IUPAC Name

5-[2-(2-ethoxy-2-oxoethyl)-3-oxopiperazin-1-yl]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O6/c1-2-21-12(19)8-9-13(20)14-6-7-15(9)10(16)4-3-5-11(17)18/h9H,2-8H2,1H3,(H,14,20)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAXTJRLKZDRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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